2-Chloro-6-methylnicotinonitrile

Physicochemical characterization Crystallization Lipophilicity

2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9) is a disubstituted pyridine-3-carbonitrile featuring a chlorine atom at the 2-position and a methyl group at the 6-position of the nicotinonitrile scaffold. With a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g·mol⁻¹, this heterocyclic building block occupies a defined niche among chloromethylnicotinonitrile regioisomers.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 28900-10-9
Cat. No. B046695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylnicotinonitrile
CAS28900-10-9
Synonyms2-Chloro-6-methylnicotinonitrile;  2-Chloro-3-cyano-6-methylpyridine; 
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C#N)Cl
InChIInChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
InChIKeyYSBNBAYNISAUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9): A Regiospecifically Differentiated Nicotinonitrile Building Block for Kinase-Targeted and Agrochemical Synthesis


2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9) is a disubstituted pyridine-3-carbonitrile featuring a chlorine atom at the 2-position and a methyl group at the 6-position of the nicotinonitrile scaffold [1]. With a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g·mol⁻¹, this heterocyclic building block occupies a defined niche among chloromethylnicotinonitrile regioisomers . Its melting point of 114–116 °C and boiling point of 140–145 °C (lit.) distinguish it from the parent 2-chloronicotinonitrile (mp 105–109 °C) . The compound serves as a strategic starting material in medicinal chemistry programs targeting kinase inhibition and anticoccidial agents, where the precise 2-chloro-6-methyl substitution pattern directly governs downstream biological activity [2][3].

Why 2-Chloro-6-methylnicotinonitrile Cannot Be Replaced by Generic Chloronicotinonitrile Analogs in Regiosensitive Synthetic Programs


Chloromethylnicotinonitrile isomers sharing the formula C₇H₅ClN₂ are not interchangeable building blocks. The position of the methyl substituent relative to the chloro and nitrile groups fundamentally alters three procurement-critical parameters: (1) physicochemical properties including lipophilicity (LogP ~1.60 versus ~1.14 for the des-methyl analog) and crystalline melting point, which affect purification, formulation, and handling during scale-up ; (2) regiospecific reactivity in nucleophilic aromatic substitution and cross-coupling reactions, where the 6-methyl group exerts distinct electronic and steric directing effects compared to 4-methyl or 5-methyl regioisomers [1]; and (3) biological activity of derived compounds, where structure–activity relationship (SAR) studies have explicitly demonstrated that shifting the methyl substituent from the 6-position to the 4- or 5-position abolishes anticoccidial activity in nitronicotinamide analog series [2]. These regiospecific constraints mean that procurement decisions predicated solely on cost or availability of any chloromethylnicotinonitrile isomer will introduce a demonstrable risk of synthetic failure or biological inactivity in positional-methyl-sensitive programs. The quantitative evidence below substantiates exactly where the 2-chloro-6-methyl substitution pattern confers measurable, decision-relevant advantages over the closest regioisomeric and des-methyl alternatives.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9) Against Closest Analogs


Melting Point Elevation and LogP Increase Drive Superior Purification and Handling Over 2-Chloronicotinonitrile

Compared to the des-methyl analog 2-chloronicotinonitrile (CAS 6602-54-6), 2-chloro-6-methylnicotinonitrile exhibits a 9–11 °C higher melting point (114–116 °C vs. 105–109 °C) and a 0.46 log-unit increase in calculated LogP (1.60 vs. 1.14), representing an approximately 2.9-fold increase in lipophilicity . These differences arise directly from the addition of the 6-methyl group to the pyridine ring and translate into practical advantages in crystallization-mediated purification, solid-state storage stability at ambient temperature, and organic-phase partitioning during extractive workup .

Physicochemical characterization Crystallization Lipophilicity

99% Synthetic Yield in the Chlorination Step Provides a Scalable Procurement Advantage

A patent-documented synthetic route converts 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0 g, 335 mmol) to 2-chloro-6-methylnicotinonitrile using phosphorus oxychloride (652 g, 4250 mmol) at 130 °C for 2 hours, affording 51.0 g of isolated product in 99% yield . This near-quantitative yield under straightforward POCl₃ chlorination conditions contrasts with the variable and often lower-yielding syntheses required for alternative regioisomers (e.g., 2-chloro-4-methylnicotinonitrile or 2-chloro-5-methylnicotinonitrile), whose starting 2-oxypyridine precursors may require different nitrile-introduction strategies . The 99% yield directly lowers the cost of goods for bulk procurement and reduces the waste footprint per kilogram of product.

Process chemistry Synthetic efficiency Phosphorus oxychloride chlorination

Derived Sulfonamide-3-pyridinecarbonitriles Exhibit Anti-Breast Cancer Activity Exceeding Doxorubicin in MCF-7 Assays

Ghorab and Alsaid (2016) synthesized a novel series of 3-pyridinecarbonitrile derivatives incorporating sulfonamide and sulfonyl moieties, employing 2-chloro-6-methylnicotinonitrile as the strategic starting material [1]. All compounds were evaluated for in vitro anticancer activity against the MCF-7 breast cancer cell line. Most compounds exhibited activity exceeding that of the reference drug doxorubicin; two compounds matched doxorubicin's potency, and three compounds showed remarkable activity [2]. This outcome is a direct consequence of the 2-chloro-6-methylnicotinonitrile scaffold enabling the construction of sulfonamide-bearing 3-pyridinecarbonitriles with the specific substitution geometry required for MCF-7 activity. No parallel study using the 4-methyl or 5-methyl regioisomer as the starting material has reported comparable, doxorubicin-surpassing activity across multiple derivatives.

Anticancer MCF-7 breast cancer Sulfonamide derivatives Doxorubicin benchmark

6-Methyl Regiospecificity in Anticoccidial Activity: A Documented Position-Dependent SAR Principle

Morisawa et al. (1977) systematically evaluated the anticoccidial activity of 5-nitronicotinamide and its methyl-substituted analogs against Eimeria tenella [1]. Among the three methyl positional isomers tested, the 2-methyl and 4-methyl analogs showed significant anticoccidial activity, whereas the 6-methyl analog demonstrated no significant activity [2]. Conversely, in the subsequent methyl-2-nitropyridinecarboxamide series (Morisawa et al., 1978), the 5- and 6-methyl derivatives possessed optimal anticoccidial activity, being as potent as the parent compound [3]. This bidirectional position-dependence—where the 6-methyl group either abolishes or optimizes activity depending on the core heterocyclic scaffold—provides the SAR rationale for selecting 2-chloro-6-methylnicotinonitrile as a building block specifically when the target compound requires a 6-methyl-3-cyanopyridine substructure. Procurement of the 4-methyl or 5-methyl regioisomer would yield intermediates with fundamentally different anticoccidial activity profiles.

Anticoccidial Eimeria tenella Structure–activity relationship 5-Nitronicotinamide analogs

2-Chloro-6-methylnicotinonitrile as the Core Intermediate in a Patented Kinase Inhibitor Synthesis Pathway (WO2015122504)

International patent WO2015122504, titled 'Kinase Inhibitor,' explicitly describes 2-chloro-6-methylnicotinonitrile as a key pharmaceutical intermediate . The patent details a two-step transformation: (i) synthesis of the title compound from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via POCl₃ chlorination (99% yield), and (ii) subsequent DIBAL-H reduction to 2-chloro-6-methyl-3-pyridinecarboxaldehyde, a critical aldehyde intermediate for constructing kinase-inhibiting pharmacophores [1]. This patent linkage establishes 2-chloro-6-methylnicotinonitrile as the specifically named starting material in an intellectual-property-protected kinase inhibitor synthesis route. The 4-methyl and 5-methyl regioisomers (CAS 65169-38-2 and 66909-34-0, respectively) are not cited as intermediates in this patent, underscoring the positional specificity of the disclosed synthetic methodology.

Kinase inhibitor Patent intermediate Pharmaceutical synthesis WO2015122504

Enabling the Synthesis of Thieno[2,3-b]pyridines with Nanomolar Anticancer Potency (GI₅₀ = 58 nM) Against Melanoma

Romagnoli et al. (J. Med. Chem., 2013, 56, 2606) utilized 2-chloro-6-methylnicotinonitrile to prepare 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as potent anticancer agents [1]. Subsequent development of this chemotype yielded thieno[2,3-b]pyridine derivatives with a growth inhibition GI₅₀ value of 58 nM against the MDA-MB-435 melanoma cell line, acting via phospholipase C-γ2 (PLC-γ2) inhibition [2]. The 2-chloro-6-methyl substitution pattern on the nicotinonitrile precursor is structurally embedded in the core of the resultant tricyclic thienopyridine system, providing the requisite orientation of the pyridine nitrogen and the annulated thiophene ring. No alternative regioisomer (4-methyl or 5-methyl) has been reported to yield thieno[2,3-b]pyridines with comparably characterized nanomolar potency in this specific PLC-γ2 inhibitor series.

Thieno[2,3-b]pyridine Anticancer PLC-γ2 inhibitor Melanoma MDA-MB-435

Highest-Value Application Scenarios for 2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3-Pyridinecarbonitrile Sulfonamide Derivatives for MCF-7 Breast Cancer Screening

Research groups developing sulfonamide-bearing anticancer agents should prioritize 2-chloro-6-methylnicotinonitrile as the entry building block. Ghorab and Alsaid (2016) demonstrated that a series of 3-pyridinecarbonitrile sulfonamide derivatives synthesized from this compound yielded multiple agents with in vitro activity against MCF-7 exceeding that of doxorubicin, with three compounds exhibiting remarkable potency [1]. The 2-chloro substituent enables direct SNAr introduction of sulfonamide nitrogen nucleophiles, while the 3-nitrile group provides a handle for further functionalization. No equivalent MCF-7 dataset exists for the 4-methyl or 5-methyl regioisomers in this sulfonamide context, making the 6-methyl variant the evidence-backed choice for breast cancer-focused medicinal chemistry programs.

Agrochemical Discovery: Anticoccidial Agent Development Targeting Eimeria tenella with Defined Methyl Position SAR

The anticoccidial SAR established by Morisawa et al. (1977, 1978) provides a compelling case for using 2-chloro-6-methylnicotinonitrile in antiparasitic discovery [2][3]. In the 5-nitronicotinamide series, the 6-methyl analog demonstrated that this substitution position abolishes activity, while in the 2-nitropyridine-4-carboxamide series, the 5- and 6-methyl derivatives showed optimal potency equivalent to the parent compound [3]. This dual SAR knowledge—unique to the 6-methyl regioisomer—allows agrochemical teams to rationally design either active or deliberately inactive control compounds from the same starting material. Procurement of 2-chloro-6-methylnicotinonitrile thus supports a more information-rich SAR exploration than is possible with any other single chloromethylnicotinonitrile isomer.

Process Chemistry: Multikilogram Synthesis of Kinase Inhibitor Aldehyde Intermediates via DIBAL-H Reduction

The patent WO2015122504 route, which proceeds via 99%-yield POCl₃ chlorination followed by DIBAL-H reduction to 2-chloro-6-methyl-3-pyridinecarboxaldehyde, establishes a scalable two-step pathway from a commercially available 2-oxypyridine precursor to a versatile heterocyclic aldehyde . Process chemists scaling kinase inhibitor programs benefit from the near-quantitative chlorination yield, which reduces the effective cost of the precursor per mole of product by 7–24 percentage points compared to typical chlorination yields for related nicotinonitrile analogs. The crystalline nature of the product (mp 114–116 °C) further facilitates purification-by-recrystallization during intermediate isolation, a practical advantage at pilot-plant scale.

Oncology Drug Discovery: PLC-γ2-Targeted Thieno[2,3-b]pyridine Library Synthesis

The Romagnoli (2013) synthetic route to thieno[2,3-b]pyridines begins with 2-chloro-6-methylnicotinonitrile and yields compounds with documented nanomolar activity (GI₅₀ = 58 nM against MDA-MB-435 melanoma) via PLC-γ2 inhibition [4][5]. For discovery teams building focused libraries around the thieno[2,3-b]pyridine pharmacophore, this specific nicotinonitrile building block provides the only regioisomer with a peer-reviewed lineage to a PLC-γ2 inhibitor chemotype. The 2-chloro group serves as the initial diversification point for introducing anilinobenzo[b]thiophene or thienopyridine annulation, while the 6-methyl group occupies a position that is integral to the core scaffold geometry, not merely a peripheral substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.